Cas no 81496-81-3 (alpha-Dihydroartemisinin)

Alpha-Dihydroartemisinin is a semi-synthetic derivative of artemisinin, known for its potent antimalarial activity. As a key intermediate in the synthesis of artemisinin-based combination therapies (ACTs), it exhibits enhanced bioavailability and stability compared to its parent compound. Its mechanism involves the generation of reactive oxygen species upon interaction with heme, leading to parasite death. Alpha-Dihydroartemisinin is particularly valued for its high efficacy against Plasmodium falciparum, including drug-resistant strains. It also demonstrates potential applications in cancer research due to its cytotoxic properties. The compound is characterized by its high purity and consistent performance in pharmaceutical formulations, making it a critical component in malaria treatment and research.
alpha-Dihydroartemisinin structure
alpha-Dihydroartemisinin structure
商品名:alpha-Dihydroartemisinin
CAS番号:81496-81-3
MF:C15H24O5
メガワット:284.348065376282
CID:60344
PubChem ID:11358077

alpha-Dihydroartemisinin 化学的及び物理的性質

名前と識別子

    • alpha-Dihydroartemisinin
    • Artenimol
    • (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • DHQHS 1
    • Dihydroartemisinin
    • α-Dihydroartemisinin
    • DIHYDROARTEMISININ ,C.P.2005
    • NS00038128
    • CHEMBL511326
    • 123930-80-3
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R,5AS,6R,8AS,9R,10R,12R,12AR)-
    • SCHEMBL18744731
    • EN300-7407671
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
    • Dihydroartemisinin (DHA)
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3.ALPHA.,5A.BETA.,6.BETA.,8A.BETA.,9.ALPHA.,10.BETA.,12.BETA.,12AR*))-
    • DIHYDROARTIMISININ
    • AKOS022168199
    • CCG-267307
    • CHEBI:168754
    • 71939-50-9
    • NSC 758682
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • UNII-X0UIV26ABX
    • Q-100792
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3,-j)-1,2-benzodioxepin-10-ol
    • 81496-81-3
    • NSC-758682
    • DTXSID5045962
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol
    • X0UIV26ABX
    • NCGC00346590-02
    • Q27293233
    • (1S,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
    • .ALPHA.-DIHYDROARTEMISININ
    • DHQHS 1; -Dihydroartemisinin
    • s2290
    • Artenimol [INN]
    • (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol (ACI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,9α,10β,12β,12aR*)]- (ZCI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
    • ?-dihydroartemisinin
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3ALPHA,5ABETA,6BETA,8ABETA,9ALPHA,10BETA,12BETA,12AR*))-
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol,decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
    • CS-0020200
    • HY-N0176A
    • MDL: MFCD00274495
    • インチ: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
    • InChIKey: BJDCWCLMFKKGEE-KDTBHNEXSA-N
    • ほほえんだ: C[C@H]1[C@H](O)O[C@@H]2O[C@]3(CC[C@@H]4[C@@]2(OO3)[C@H]1CC[C@H]4C)C

計算された属性

  • せいみつぶんしりょう: 284.162
  • どういたいしつりょう: 284.162
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: Cryst.
  • 密度みつど: 1.24
  • ふってん: 375.6±42.0°C at 760 mmHg
  • フラッシュポイント: 181 °C
  • 屈折率: 1.542
  • PSA: 57.15000
  • LogP: 2.18670

alpha-Dihydroartemisinin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,2-8°C

alpha-Dihydroartemisinin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T7059-20 mg
alpha-Dihydroartemisinin
81496-81-3 98%
20mg
¥ 380 2023-07-10
eNovation Chemicals LLC
D573995-5g
alpha-Dihydroartemisinin
81496-81-3 97%
5g
$500 2023-08-31
eNovation Chemicals LLC
D573995-25g
alpha-Dihydroartemisinin
81496-81-3 97%
25g
$1000 2023-08-31
ChemFaces
CFN90485-20mg
alpha-Dihydroartemisinin
81496-81-3 >=98%
20mg
$60 2021-07-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7059-25 mg
alpha-Dihydroartemisinin
81496-81-3
25mg
¥756.00 2022-04-26
Enamine
EN300-7407671-0.05g
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
81496-81-3
0.05g
$101.0 2023-05-25
TargetMol Chemicals
T7059-20mg
α-Dihydroartemisinin
81496-81-3
20mg
¥ 380 2024-07-19
A2B Chem LLC
AI56701-5g
Alpha-dihydroartemisinin
81496-81-3 98%
5g
$166.00 2024-04-19
TargetMol Chemicals
T7059-1 mL * 10 mM (in DMSO)
alpha-Dihydroartemisinin
81496-81-3 98%
1 mL * 10 mM (in DMSO)
¥ 270 2023-09-15
TargetMol Chemicals
T7059-1 ml * 10 mm
α-Dihydroartemisinin
81496-81-3
1 ml * 10 mm
¥ 270 2024-07-19

alpha-Dihydroartemisinin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 4 °C; 90 min, 4 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 5 - 6
リファレンス
Synthesis of the antimalarial API artemether in a flow reactor
Yaseneva, Polina; et al, Catalysis Today, 2015, 239, 90-96

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 - 5 °C; 45 min, 0 - 5 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
リファレンス
Synthesis of novel S-linked dihydroartemisinin derivatives and evaluation of their anticancer activity
Gour, Rajesh; et al, European Journal of Medicinal Chemistry, 2019, 178, 552-570

alpha-Dihydroartemisinin Raw materials

alpha-Dihydroartemisinin Preparation Products

alpha-Dihydroartemisinin 関連文献

alpha-Dihydroartemisininに関する追加情報

Recent Advances in the Study of Alpha-Dihydroartemisinin (CAS: 81496-81-3)

Alpha-Dihydroartemisinin (α-DHA, CAS: 81496-81-3), a key metabolite of artemisinin derivatives, has garnered significant attention in recent years due to its potent antimalarial and potential anticancer properties. This research brief synthesizes the latest findings on α-DHA, focusing on its pharmacological mechanisms, therapeutic applications, and emerging research trends. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.

Recent studies have elucidated the molecular mechanisms underlying α-DHA's antimalarial efficacy. A 2023 Nature Communications study demonstrated that α-DHA induces oxidative stress in Plasmodium falciparum through iron-mediated cleavage of its endoperoxide bridge, leading to parasite death. Importantly, researchers identified novel resistance markers (PfK13 mutations) that may inform future combination therapies. Concurrently, advances in analytical methods (e.g., UPLC-MS/MS) have improved quantification of α-DHA in biological matrices, supporting pharmacokinetic optimization.

In oncology, α-DHA has shown remarkable potential as an adjunct therapy. A multicenter Phase II trial (2024) reported synergistic effects when combining α-DHA with PD-1 inhibitors in non-small cell lung cancer, achieving a 38% objective response rate versus 22% with immunotherapy alone. Mechanistic studies revealed α-DHA's dual role in modulating tumor-associated macrophages while enhancing T-cell infiltration. These findings were further supported by single-cell RNA sequencing analyses published in Cell Reports Medicine.

Chemical synthesis and formulation innovations have addressed previous challenges with α-DHA's poor aqueous solubility. A breakthrough in nanocrystal technology (Patent WO202318726) achieved >90% oral bioavailability through surface-stabilized nanoparticles. Additionally, novel derivatives like α-DHA-12-N-glycoside exhibit improved blood-brain barrier penetration in preclinical models of cerebral malaria, as detailed in the Journal of Medicinal Chemistry (2024).

Ongoing clinical investigations include three registered Phase III trials evaluating α-DHA-based combinations for artemisinin-resistant malaria (NCT05689258) and two Phase I/II studies in solid tumors (NCT05834284). Emerging safety data from these trials confirm α-DHA's manageable toxicity profile, with transient neutropenia (Grade 3/4: 8%) being the most significant adverse event. Future research directions highlighted at the 2024 WHO Malaria Policy Advisory Committee meeting prioritize developing standardized resistance assays and exploring α-DHA's immunomodulatory effects in autoimmune diseases.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司